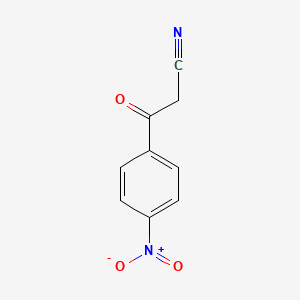3-(4-Nitrophenyl)-3-oxopropanenitrile
CAS No.: 3383-43-5
Cat. No.: VC3688092
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3383-43-5 |
|---|---|
| Molecular Formula | C9H6N2O3 |
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 3-(4-nitrophenyl)-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 |
| Standard InChI Key | DXYPCBNFJFSXFY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CC#N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CC#N)[N+](=O)[O-] |
Introduction
Chemical Identity and Physical Properties
3-(4-Nitrophenyl)-3-oxopropanenitrile, identified by CAS number 3383-43-5, is a yellow solid with defined structural characteristics. The compound features a nitro group at the para position of a phenyl ring, which is connected to an oxopropanenitrile chain.
Basic Identifiers and Structural Information
The compound is characterized by the following properties:
-
Molecular Weight: 190.16 g/mol (according to specification limits)
-
SMILES Notation: C1=CC(=CC=C1C(=O)CC#N)N+[O-]
-
InChI: InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2
Spectroscopic and Analytical Data
The compound exhibits distinctive spectroscopic characteristics that aid in its identification and purity assessment. Table 1 presents the predicted collision cross-section data for various adducts of 3-(4-Nitrophenyl)-3-oxopropanenitrile, which is valuable for mass spectrometry analysis.
Table 1: Predicted Collision Cross Section Data for 3-(4-Nitrophenyl)-3-oxopropanenitrile
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 191.04512 | 140.1 |
| [M+Na]+ | 213.02706 | 152.2 |
| [M+NH4]+ | 208.07166 | 144.2 |
| [M+K]+ | 229.00100 | 145.9 |
| [M-H]- | 189.03056 | 135.3 |
| [M+Na-2H]- | 211.01251 | 143.5 |
| [M]+ | 190.03729 | 139.4 |
| [M]- | 190.03839 | 139.4 |
Table derived from mass spectrometry data
Synthesis Methodologies
The synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile can be achieved through various synthetic routes, with the most common approach involving Knoevenagel condensation reactions.
Conventional Synthetic Routes
A predominant synthetic pathway involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a basic catalyst. This approach follows mechanistic principles similar to those employed in the synthesis of structurally related compounds.
The general reaction parameters typically include:
-
Temperature Range: Room temperature to moderate heating (up to 60°C)
-
Common Solvents: Ethanol or methanol
-
Catalysts: Basic catalysts such as piperidine
-
Reaction Duration: Typically 2-4 hours
Alternative Synthetic Approaches
Based on documented procedures for similar compounds, alternative synthetic strategies may involve:
-
Nitration of appropriate precursors
-
Oxidation of corresponding hydroxyl compounds
-
Coupling reactions employing palladium catalysts
Similar compounds, such as 3-(2-nitrophenyl)-3-oxopropanenitrile, have been synthesized using acetonitrile and methyl-2-nitrobenzoate in THF with n-butyllithium as a base, followed by purification through column chromatography . While this exact procedure is for an isomeric compound, it provides insight into potential synthetic strategies for our target molecule.
Chemical Reactivity Profile
The presence of multiple functional groups—specifically the nitro group, ketone moiety, and nitrile function—renders 3-(4-Nitrophenyl)-3-oxopropanenitrile highly reactive and versatile in various chemical transformations.
Reductive Transformations
The nitro group in the para position can undergo reduction to form the corresponding amino derivative. This transformation is typically achieved using:
-
Catalytic hydrogenation (H2 with Pd/C catalyst)
-
Chemical reducing agents (such as sodium borohydride)
As demonstrated with similar compounds, the reduction process typically employs 10% Pd/C in ethyl acetate under hydrogen atmosphere at room temperature .
Nucleophilic Reactions
The nitrile and ketone functionalities serve as electrophilic centers for nucleophilic attack, enabling reactions with:
-
Amines to form amides (via nitrile hydrolysis)
-
Alcohols to form esters/hemiacetals
-
Hydride donors for selective reduction
Oxidative Transformations
The compound can undergo oxidation reactions to form carboxylic acid derivatives, particularly targeting the methylene group adjacent to the ketone.
Applications and Biological Significance
Synthetic Utility
3-(4-Nitrophenyl)-3-oxopropanenitrile serves as a valuable intermediate in the synthesis of:
-
Heterocyclic compounds
-
Pharmaceutically active molecules
-
Advanced materials with specialized electronic properties
Analytical Methods and Characterization
Spectroscopic Identification
The compound can be characterized using multiple analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR provide structural confirmation
-
IR Spectroscopy: Distinctive peaks for nitrile (≈2200 cm⁻¹), ketone (≈1700 cm⁻¹), and nitro (≈1520 and 1350 cm⁻¹) groups
-
Mass Spectrometry: Molecular ion and fragmentation pattern as indicated by the collision cross-section data in Table 1
Chromatographic Analysis
Purification and analysis are commonly performed using:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume